molecular formula C4H7N3OS B14396390 2-Azido-1lambda~4~-thiolan-1-one CAS No. 89988-25-0

2-Azido-1lambda~4~-thiolan-1-one

Cat. No.: B14396390
CAS No.: 89988-25-0
M. Wt: 145.19 g/mol
InChI Key: QRZVTRDZBKPOSG-UHFFFAOYSA-N
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Description

2-Azido-1lambda~4~-thiolan-1-one is a chemical compound characterized by the presence of an azido group attached to a thiolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azido-1lambda~4~-thiolan-1-one typically involves the introduction of an azido group to a thiolane precursor. One common method is the reaction of a thiolane derivative with sodium azide under appropriate conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Safety measures are crucial due to the potential explosiveness of azides.

Chemical Reactions Analysis

Types of Reactions

2-Azido-1lambda~4~-thiolan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN3) in polar aprotic solvents like DMSO or acetonitrile.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C).

    Cycloaddition: Triphenylphosphine (PPh3) for the Staudinger reaction.

Major Products Formed

    Substitution: Formation of substituted thiolane derivatives.

    Reduction: Formation of primary amines.

    Cycloaddition: Formation of triazoles or amines, depending on the specific reaction.

Mechanism of Action

The mechanism of action of 2-Azido-1lambda~4~-thiolan-1-one involves the reactivity of the azido group. The azido group can undergo nucleophilic substitution, reduction, and cycloaddition reactions, leading to the formation of various products. These reactions are facilitated by the electron-withdrawing nature of the azido group, which makes it a good leaving group in substitution reactions and a reactive species in cycloaddition reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Azido-1lambda~4~-thiolan-1-one is unique due to its specific azido-thiolane structure, which imparts distinct reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions makes it a versatile compound in synthetic chemistry and bioconjugation techniques.

Properties

CAS No.

89988-25-0

Molecular Formula

C4H7N3OS

Molecular Weight

145.19 g/mol

IUPAC Name

2-azidothiolane 1-oxide

InChI

InChI=1S/C4H7N3OS/c5-7-6-4-2-1-3-9(4)8/h4H,1-3H2

InChI Key

QRZVTRDZBKPOSG-UHFFFAOYSA-N

Canonical SMILES

C1CC(S(=O)C1)N=[N+]=[N-]

Origin of Product

United States

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